Lipophilicity Comparison: 2-(1-Methyl-piperidin-4-yloxy)-ethanol vs. 2-(4-Piperidyloxy)ethanol (CAS 40256-14-2)
2-(1-Methyl-piperidin-4-yloxy)-ethanol (CAS 1353983-03-5) exhibits a calculated LogP of 0.0274, indicating near-neutral lipophilicity . In contrast, the non-methylated analog 2-(4-piperidyloxy)ethanol (CAS 40256-14-2) lacks the N-methyl group, which reduces its hydrophobicity and alters its solubility profile . This difference in LogP (approximately 0.0274 vs. a predicted lower value for the non-methylated analog) directly impacts membrane permeability and distribution coefficients, making the methylated derivative more suitable for applications requiring balanced hydrophilicity/lipophilicity .
| Evidence Dimension | Lipophilicity (Calculated LogP / XLogP3) |
|---|---|
| Target Compound Data | 0.0274 (LogP) / 0 (XLogP3) |
| Comparator Or Baseline | 2-(4-Piperidyloxy)ethanol (CAS 40256-14-2): LogP not reported; predicted lower due to absence of N-methyl group |
| Quantified Difference | Target compound LogP = 0.0274; comparator predicted to be more hydrophilic (LogP < 0) |
| Conditions | Calculated/predicted values using standard algorithms (XLogP3, LogP) |
Why This Matters
Procurement decisions for lead optimization require precise control over lipophilicity; the N-methyl group provides a measurable difference in LogP that influences ADME properties.
